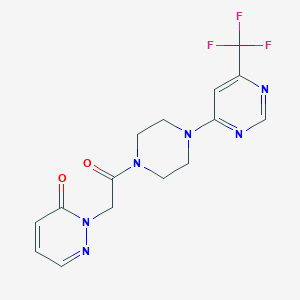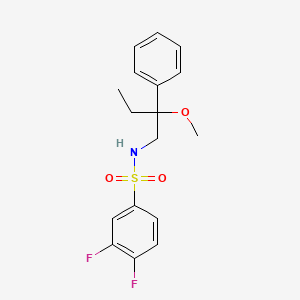
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a chemical compound with the molecular formula C17H19F2NO3S . It is a complex organic compound that contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is characterized by several functional groups. It has a benzenesulfonamide core with two fluorine atoms attached at the 3 and 4 positions. Attached to the nitrogen atom of the sulfonamide group is a 2-methoxy-2-phenylbutyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific details about these properties for this compound were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides, including compounds with structures similar to "3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide", were synthesized and evaluated for various bioactivities. These studies explored their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. For example, certain derivatives displayed interesting cytotoxic activities and strong inhibition against human cytosolic isoforms hCA I and II, suggesting a potential for further anti-tumor activity studies (Gul et al., 2016).
Pharmacological Applications
Benzenesulfonamide derivatives have been explored for their pharmacological potential, including as endothelin antagonists and in the modulation of 5-HT6 receptors, which have implications in treating various diseases such as idiopathic pulmonary fibrosis, cognitive deficits, and Alzheimer's disease. For instance, SB-399885, a derivative, has shown cognitive enhancing properties in aged rat models, attributed to its potent and selective inhibition of the 5-HT6 receptor (Hirst et al., 2006).
Chemical Properties and Reactions
The chemical properties and reactivity of benzenesulfonamide derivatives have been extensively studied, leading to applications in synthetic chemistry, such as the generation of glycosyl triflates from thioglycosides. These reactions are valuable for constructing complex molecules, highlighting the versatile role of benzenesulfonamide derivatives in medicinal chemistry and drug development processes (Crich & Smith, 2000).
Antibacterial Properties
Research has also focused on the antibacterial properties of benzenesulfonamide derivatives, particularly against Escherichia coli. A study synthesized a new series of compounds derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine and tested their biofilm inhibitory action, identifying several compounds as effective inhibitors. This suggests potential applications in developing new antibacterial agents (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-15(18)16(19)11-14/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWQLZCVUECDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine](/img/structure/B2818512.png)
![(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2818513.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2818514.png)
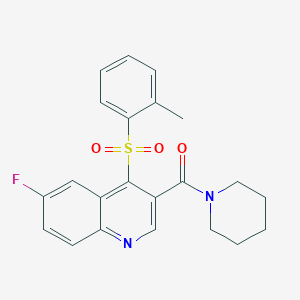
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2818518.png)
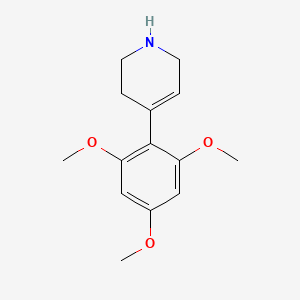
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2818524.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2818525.png)
![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)

![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)
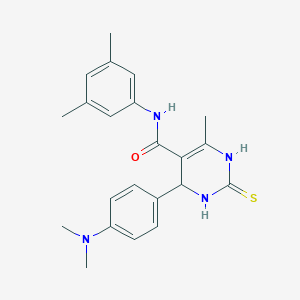
![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)
